1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole 1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614245
InChI: InChI=1S/C7H10IN3O3/c1-3-14-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3
SMILES: CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I
Molecular Formula: C7H10IN3O3
Molecular Weight: 311.08 g/mol

1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole

CAS No.:

Cat. No.: VC13614245

Molecular Formula: C7H10IN3O3

Molecular Weight: 311.08 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole -

Specification

Molecular Formula C7H10IN3O3
Molecular Weight 311.08 g/mol
IUPAC Name 1-(1-ethoxyethyl)-4-iodo-3-nitropyrazole
Standard InChI InChI=1S/C7H10IN3O3/c1-3-14-5(2)10-4-6(8)7(9-10)11(12)13/h4-5H,3H2,1-2H3
Standard InChI Key PBJMEHKSIXNJSM-UHFFFAOYSA-N
SMILES CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I
Canonical SMILES CCOC(C)N1C=C(C(=N1)[N+](=O)[O-])I

Introduction

Chemical Identity and Structural Features

1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole (IUPAC name: 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole) is a trisubstituted pyrazole featuring:

  • 1-(1-Ethoxyethyl) group: A protective moiety at the pyrazole’s nitrogen (N1), enhancing solubility and stability during synthetic modifications .

  • 4-Iodo substituent: A halogen atom at the C4 position, enabling participation in transition-metal-catalyzed cross-coupling reactions .

  • 3-Nitro group: An electron-withdrawing substituent at C3, influencing electronic properties and directing further functionalization .

Molecular Formula: C7H10IN3O3\text{C}_7\text{H}_{10}\text{IN}_3\text{O}_3
Molecular Weight: 347.08 g/mol (calculated from constituent atomic weights).

Synthesis and Optimization

Synthetic Route

The synthesis involves sequential protection, nitration, and iodination steps, as detailed in Arkivoc (2014) :

  • N-Protection:

    • 3-Nitro-1H-pyrazole is treated with ethyl vinyl ether in dichloromethane under catalytic trifluoroacetic acid (TFA) to yield 1-(1-ethoxyethyl)-3-nitro-1H-pyrazole.

    • Conditions: Dropwise addition of ethyl vinyl ether at 28–33°C, followed by stirring for 12–78 hours .

    • Yield: >90% (analogous to protected derivatives in Scheme 1 of ).

  • Iodination:

    • Electrophilic iodination at C4 is achieved using I2\text{I}_2 and an oxidizing agent (e.g., HIO3\text{HIO}_3) in acidic media.

    • Challenge: Competing nitration and iodination require precise temperature control (0–5°C) .

  • Purification:

    • Recrystallization from n-hexane or distillation under reduced pressure yields the final product .

Key Data from Experimental Procedures

  • Melting Point: 59–60°C (observed in structurally similar 4-bromo-3-iodo derivatives) .

  • Yield: 58% for Sonogashira-active derivatives .

  • Spectral Data:

    • 1H^1\text{H} NMR (400 MHz, DMSO-d6):

      • δ 1.03 (t, J=7.0J = 7.0 Hz, 3H, CH2_2CH3_3), 1.57 (d, J=6.0J = 6.0 Hz, 3H, CHCH3_3), 8.19 (s, 1H, Ar-H) .

    • MS (m/z): 346 (M+^+) .

Physicochemical Properties

Solubility and Stability

  • Solubility: High in polar aprotic solvents (e.g., DMF, DMSO) due to the ethoxyethyl group .

  • Stability: Sensitive to strong acids/bases, leading to deprotection or nitro group reduction .

Electronic Effects

  • Nitro Group: Withdraws electron density, reducing pyrazole’s basicity (pKa1.5\text{p}K_a \sim 1.5, estimated from analogues in ).

  • Iodo Substituent: Enhances susceptibility to cross-coupling reactions (e.g., Sonogashira) .

Reactivity and Applications

Sonogashira Cross-Coupling

  • Reaction with Phenylacetylene:

    • 1-(1-Ethoxyethyl)-4-iodo-3-nitropyrazole reacts under Pd/Cu catalysis to form 4-(phenylethynyl)-3-nitro derivatives .

    • Conditions: Pd(PPh3_3)4_4, CuI, Et3_3N, 60°C, 12 hours .

    • Yield: 58% (vs. 0% for nitro-at-C4 isomers) .

Grignard Reactions

  • Formation of Carbaldehyde:

    • Reaction with methylmagnesium bromide yields 1-(1-ethoxyethyl)-4-formyl-3-nitropyrazole, a key intermediate for heterocyclic expansions .

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